molecular formula C22H23FN4O2 B2440621 (3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1208622-70-1

(3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2440621
CAS No.: 1208622-70-1
M. Wt: 394.45
InChI Key: QAUDDLQJXKJMJZ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound

Mechanism of Action

The mode of action of such compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The specific effects depend on the nature of the target and the type of interaction .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability of a compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .

The compound’s action can result in molecular and cellular effects, which can be observed as changes in cell behavior, gene expression, or protein function. These effects are often used to determine the compound’s efficacy and potential side effects .

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective under specific pH or temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

  • Formation of 1,3,4-oxadiazole ring: : This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

  • Piperidine derivative synthesis:

  • Formation of the final product: : The dimethylamino and fluoro groups are typically introduced last, using appropriate functional group interconversion strategies.

Industrial Production Methods

On an industrial scale, these processes are optimized to maximize yield and efficiency. Catalysts, solvents, and temperature controls are fine-tuned to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to introduce oxygen functionalities.

  • Reduction: : It can be reduced to modify the oxidation state of specific functional groups.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution to replace certain groups with others.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Organic solvents like dichloromethane, toluene, under catalytic conditions (Pd/C).

Major Products Formed

The nature of the products formed largely depends on the reaction conditions and the substituents involved. For instance, oxidation may yield ketones or alcohols, whereas substitution could result in a variety of new organic compounds.

Scientific Research Applications

(3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has broad applications in scientific research:

  • Chemistry: : Used in the synthesis of new compounds, exploring reaction mechanisms, and as a reagent in various organic reactions.

  • Biology: : Investigated for its potential biological activities, such as anti-cancer, antimicrobial, and anti-inflammatory properties.

  • Medicine: : Explored as a potential drug candidate due to its complex structure and varied functional groups.

  • Industry: : Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

(3-(Dimethylamino)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups:

  • Similar Compounds: : Benzodiazepines, other piperidine derivatives, and oxadiazole compounds.

This compound, with its multifaceted nature, opens up a plethora of possibilities for research and industrial applications, making it a significant focus in the field of synthetic organic chemistry. Anything else you’re curious about?

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-26(2)19-5-3-4-17(14-19)22(28)27-12-10-16(11-13-27)21-25-24-20(29-21)15-6-8-18(23)9-7-15/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDDLQJXKJMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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